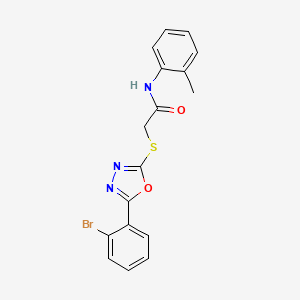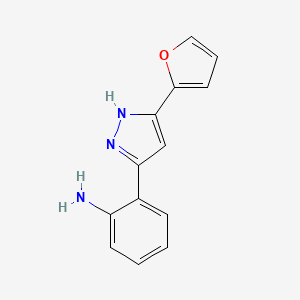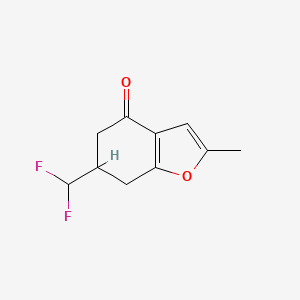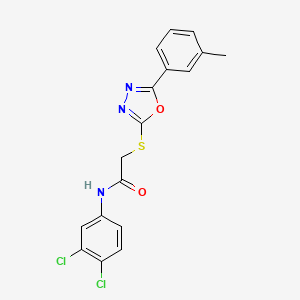
N-Ethyl-5-iodopyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-5-iodopyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C6H8IN3 It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-iodopyrimidin-2-amine typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 5-iodopyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-5-iodopyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or alkyne-linked derivatives.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-5-iodopyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.
Wirkmechanismus
The mechanism of action of N-Ethyl-5-iodopyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-iodopyrimidine: Similar in structure but lacks the ethyl group.
4-Chloro-N-ethyl-5-iodopyrimidin-2-amine: Contains a chlorine atom at the 4-position.
5-Iodopyrimidin-2-amine: Lacks the ethyl group at the nitrogen atom.
Uniqueness
N-Ethyl-5-iodopyrimidin-2-amine is unique due to the presence of both the ethyl group and the iodine atom, which can influence its chemical reactivity and biological activity. The ethyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets. The iodine atom can participate in various substitution and coupling reactions, making it a versatile building block in organic synthesis.
Eigenschaften
Molekularformel |
C6H8IN3 |
|---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
N-ethyl-5-iodopyrimidin-2-amine |
InChI |
InChI=1S/C6H8IN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
FPTQCLUDXUIQRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=C(C=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B11784774.png)




![5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784823.png)
![N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11784827.png)


![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)


